N-(4-iodophenyl)-2,6-dimethoxybenzamide
Description
N-(4-Iodophenyl)-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group attached to a 4-iodophenylamine moiety. This compound belongs to a broader class of 2,6-dimethoxybenzamide derivatives, which are frequently explored for their biological activities, including enzyme inhibition and receptor modulation.
Properties
Molecular Formula |
C15H14INO3 |
|---|---|
Molecular Weight |
383.18 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H14INO3/c1-19-12-4-3-5-13(20-2)14(12)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
XLDMHOFTEZDYJF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, their substituents, and biological activities:
Key Observations:
- Isoxaben (herbicide) demonstrates that bulky alkyl-oxazole substituents on the benzamide core are critical for cellulose biosynthesis inhibition. Replacement of this group with an iodophenyl moiety (as in the target compound) may shift applications away from herbicidal activity .
- PC5 highlights the importance of halogenated and trifluoromethyl groups in TRPV3 antagonism. The 4-iodophenyl group in the target compound could similarly modulate ion channel interactions but with distinct steric and electronic effects compared to CF₃ .
- N-(4-Acetylphenyl)-2,6-dimethoxybenzamide features an electron-withdrawing acetyl group, contrasting with the slightly electron-withdrawing iodine in the target compound. This difference may influence solubility and target binding .
- N-(2,6-Diethylphenyl)-3,5-dimethoxybenzamide emphasizes steric hindrance from alkyl groups, which may reduce binding efficiency compared to the single iodine substituent in the target compound .
Halogen Substitution Effects
Evidence from N-(4-halophenyl)maleimides (e.g., 4-fluoro, 4-chloro, 4-iodo) indicates that halogen size (van der Waals radius: F < Cl < Br < I) has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL). For instance, IC₅₀ values ranged from 4.34 µM (iodo) to 7.24 µM (chloro), suggesting that electronic factors (e.g., electronegativity) may outweigh steric effects in certain contexts . Applied to the target compound, the iodine substituent may enhance lipophilicity (logP) without drastically altering target affinity compared to smaller halogens.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Iodine’s resistance to oxidative metabolism may prolong half-life compared to compounds with metabolically labile groups (e.g., acetyl in ).
- Steric Effects : The 4-iodophenyl group’s bulk may limit binding to narrow enzyme active sites, contrasting with smaller substituents like methoxy or acetyl.
Preparation Methods
Acylation of 4-Iodoaniline with 2,6-Dimethoxybenzoyl Chloride
The most widely documented method involves the nucleophilic acylation of 4-iodoaniline with 2,6-dimethoxybenzoyl chloride. This reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The mechanism entails deprotonation of the aniline’s amino group by the base, followed by nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (4-iodoaniline to acyl chloride) for complete conversion.
-
Time: 4–6 hours, with reaction progress monitored via thin-layer chromatography (TLC).
Post-reaction workup typically involves quenching with ice-cwater, extraction with ethyl acetate, and drying over anhydrous sodium sulfate. The crude product is purified via recrystallization from ethanol/water mixtures, yielding white crystalline solids.
Alternative Methods: Microreactor-Based Synthesis
Recent advancements in continuous-flow chemistry have enabled high-throughput synthesis. A patent-pending method adapts microreactor technology for the acylation step, achieving 92% yield at 130°C with a residence time of 30 minutes. Key advantages include:
-
Enhanced Heat Transfer: Microreactors mitigate thermal degradation of heat-sensitive intermediates.
-
Scalability: Flow rates of 2 mL/min permit kilogram-scale production.
-
Reduced Solvent Use: 50% less solvent compared to batch processes.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents are critical for stabilizing the transition state. Comparative studies reveal:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 78 | 95 |
| THF | 7.58 | 85 | 97 |
| Dioxane | 2.21 | 65 | 90 |
THF outperforms dichloromethane due to its superior ability to solubilize both reactants, while dioxane’s low polarity results in incomplete dissolution of 4-iodoaniline.
Catalytic Bases
Tertiary amines like TEA and DIPEA are preferred over inorganic bases (e.g., K₂CO₃) due to their solubility in organic media. A study comparing bases reported:
-
TEA: 85% yield, but requires stoichiometric amounts.
-
DIPEA: 88% yield, with reduced side-product formation due to steric hindrance.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.68 (d, 2H, J = 8.4 Hz, aromatic), 6.64 (d, 2H, J = 8.4 Hz, aromatic), 3.89 (s, 6H, OCH₃).
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).
-
Mass Spec (ESI): m/z 397.02 [M+H]⁺.
Industrial-Scale Production Considerations
Purification Techniques
-
Recrystallization: Ethanol/water (3:1) yields 95% pure product but requires large solvent volumes.
-
Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) achieves >99% purity, suitable for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(4-iodophenyl)-2,6-dimethoxybenzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 2,6-dimethoxybenzoyl chloride with 4-iodoaniline under anhydrous conditions. Key steps include:
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of aromatic intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Monitor via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
- Optimization : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and use catalysts like DMAP to enhance yield (>75%).
Q. Which analytical techniques are critical for characterizing This compound?
- Structural confirmation :
- NMR spectroscopy : ¹H NMR (DMSO-d6) should show methoxy singlet (~δ 3.8 ppm), iodophenyl aromatic protons (δ 7.2–7.8 ppm), and amide NH (~δ 10.2 ppm). ¹³C NMR confirms iodine's electron-withdrawing effect on the phenyl ring .
- Mass spectrometry : High-resolution ESI-MS expected at m/z 413.98 [M+H]⁺ (C₁₅H₁₄INO₃).
- Purity assessment : HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm .
Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the amide bond) .
Advanced Research Questions
Q. What strategies are effective for elucidating the biological activity and mechanism of action of This compound?
- Target identification : Perform kinase inhibition assays (e.g., radiometric assays for tyrosine kinases) or receptor binding studies using SPR (surface plasmon resonance) to measure affinity (KD) .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations. Compare to structurally related herbicides (e.g., isoxaben) to infer shared targets .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Variable substituents : Synthesize derivatives with halogens (Br, Cl), alkyl groups, or heterocycles at the 4-position.
- Biological testing : Correlate substituent electronegativity (e.g., iodine vs. methyl) with activity in enzyme inhibition assays. Use QSAR models to predict optimal substituents .
Q. What computational approaches are suitable for modeling This compound interactions with biological targets?
- Docking simulations : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess binding stability .
- DFT calculations : Analyze electron density maps (Gaussian 09) to identify reactive sites for electrophilic substitution .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Troubleshooting :
- Assay variability : Replicate experiments across multiple cell lines or enzyme batches.
- Solvent effects : Compare DMSO vs. cyclodextrin-based solubilization to rule out solvent interference .
- Meta-analysis : Review herbicide SAR data (e.g., isoxaben’s role in cellulose biosynthesis inhibition) to contextualize discrepancies .
Q. What methodologies identify degradation products and metabolic pathways of This compound?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Look for demethylation or hydroxylation products.
- Environmental degradation : Expose to UV light (254 nm) and use GC-MS to detect iodophenol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
